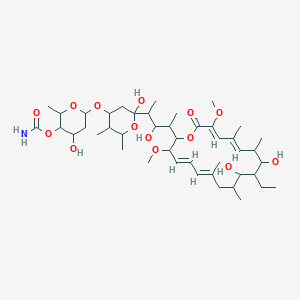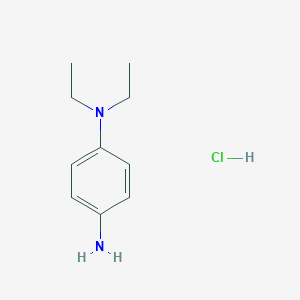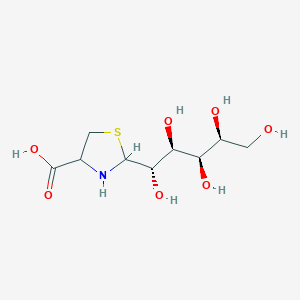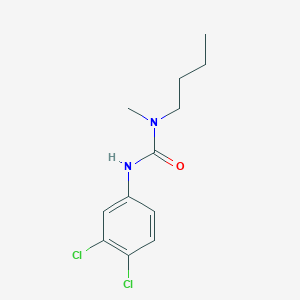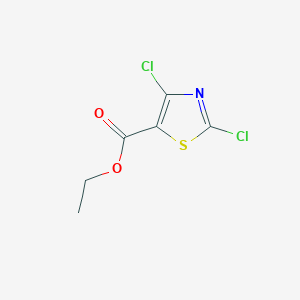
p-Xylène-d10
Vue d'ensemble
Description
p-Xylene-d10 is a deuterated derivative of p-xylene. It has an isotopic purity of 98atom%D. A series of solutions of p-xylene dissolved in the first 12 members of the 4-n-alkyloxy-4′ -cyanobiphenyls (NOCB) were prepared. Principal components Szz and Sxx - Syy of the second rank orientational ordering matrix of these solutions were determined by deuterium NMR analysis. It is an anthropogenic volatile organic compounds (VOC), which is useful for the formation of secondary organic aerosol (SOA).
Applications De Recherche Scientifique
Dérivé deutéré du p-Xylène
Le p-Xylène-d10 est un dérivé deutéré du p-xylène . Cela le rend utile dans les recherches où les effets de la deutération doivent être étudiés.
Formation d'aérosols organiques secondaires (AOS)
Le this compound est un composé organique volatil anthropique (COV), qui est utile pour la formation d'aérosols organiques secondaires (AOS) . Les AOS jouent un rôle important dans la qualité de l'air, le climat et la santé humaine. Par conséquent, le this compound peut être utilisé dans la recherche en sciences environnementales pour étudier ces effets.
Étalon interne pour l'analyse GC/MS
Le this compound peut être utilisé comme étalon interne (EI) pour l'analyse par chromatographie en phase gazeuse/spectrométrie de masse (GC/MS) des composés organiques volatils dans les émissions d'une décharge . Cela permet une quantification précise des COV, ce qui est crucial pour la surveillance environnementale et le contrôle de la pollution.
Analyse RMN
Une série de solutions de p-xylène dissous dans les 12 premiers membres des 4-n-alkyloxy-4'-cyanobiphényles (NOCB) ont été préparées . Les composantes principales Szz et Sxx - Syy de la matrice d'ordre orientationnel de rang deux de ces solutions ont été déterminées par analyse RMN du deutérium . Cela montre l'utilité du this compound dans les études RMN.
Étude des cristaux liquides
La même étude mentionnée ci-dessus indique également l'utilisation du this compound dans l'étude des cristaux liquides. L'ordre orientationnel de ces solutions fournit des informations sur le comportement des cristaux liquides.
Mécanisme D'action
Target of Action
p-Xylene-d10, also known as p-Xylene D10 or (2H10)-p-Xylene, is a deuterated derivative of p-xylene . It is primarily used as an internal standard for GC/MS analysis of volatile organic compounds in the emissions from a landfill . The primary targets of p-Xylene-d10 are the volatile organic compounds present in the landfill emissions .
Mode of Action
The mode of action of p-Xylene-d10 involves its interaction with volatile organic compounds. As an internal standard in GC/MS analysis, it helps in the accurate measurement and analysis of these compounds . .
Biochemical Pathways
It is known that p-xylene-d10 is useful for the formation of secondary organic aerosol (soa), which is an anthropogenic volatile organic compound (voc) .
Pharmacokinetics
It is known that p-xylene-d10 is a liquid with a density of 0948 g/mL at 25 °C (lit) . It is insoluble in water , which may impact its bioavailability.
Result of Action
Its use as an internal standard in gc/ms analysis helps in the accurate measurement and analysis of volatile organic compounds .
Action Environment
The action, efficacy, and stability of p-Xylene-d10 can be influenced by various environmental factors. For instance, it should be stored below +30°C and in a well-ventilated place . Exposure to heat, hot surfaces, sparks, open flames, and other ignition sources should be avoided .
Propriétés
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194021 | |
| Record name | (2H10)-p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-88-1 | |
| Record name | 3,6-Di(methyl-d3)benzene-1,2,4,5-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)-p-Xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)-p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H10)-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


